Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
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Overview
Description
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a chemical compound with a molecular formula of C7H12Cl2N2O2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of ethyl 2-(2-aminomethyl)-1,3-thiazol-4-yl acetate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides .
Uniqueness
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride (CAS Number: 2126162-24-9) is a compound belonging to the thiazole family, known for its diverse biological activities. This compound features a thiazole ring which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. The molecular formula is C8H14Cl2N2O2S, with a molecular weight of 273.18 g/mol .
Property | Value |
---|---|
Molecular Formula | C8H14Cl2N2O2S |
Molecular Weight | 273.18 g/mol |
IUPAC Name | This compound |
CAS Number | 2126162-24-9 |
Appearance | Powder |
Storage Temperature | Room Temperature |
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating its potential in multiple therapeutic areas.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing that modifications at specific positions can enhance their anticancer efficacy .
Case Study:
In a comparative analysis of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the thiazole ring is crucial for its antibacterial activity.
Research Findings:
A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity critical for bacterial survival .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals that certain structural features are essential for enhancing biological activity:
- Substituents on the Thiazole Ring : The introduction of electron-donating groups at specific positions has been shown to improve cytotoxicity.
- Aminomethyl Group : The presence of an aminomethyl group enhances interaction with biological targets, increasing the compound's overall efficacy.
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in the binding affinity of these compounds to target proteins .
Properties
IUPAC Name |
ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-12-8(11)3-6-5-13-7(4-9)10-6;;/h5H,2-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSTTPSBBIHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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